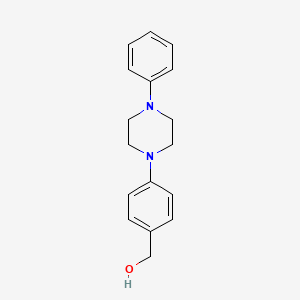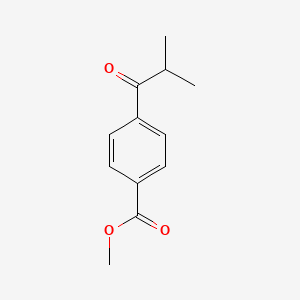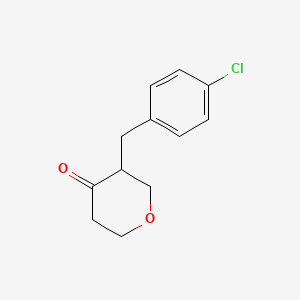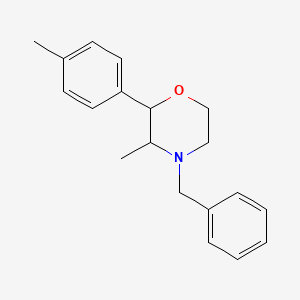
N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin: is an organic compound that features a cyclopropylamine group linked to a 4-methylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin typically involves the following steps:
Formation of 4-Methylphenoxyethyl Intermediate: This step involves the reaction of 4-methylphenol with ethylene oxide under basic conditions to form 2-(4-methylphenyloxy)ethanol.
Cyclopropylamine Introduction: The intermediate 2-(4-methylphenyloxy)ethanol is then reacted with cyclopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin can undergo oxidation reactions, particularly at the cyclopropylamine moiety, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(2-(4-Methoxyphenyloxy)-ethyl)-cyclopropylamin: Similar structure but with a methoxy group instead of a methyl group.
N-(2-(4-Chlorophenyloxy)-ethyl)-cyclopropylamin: Similar structure but with a chloro group instead of a methyl group.
N-(2-(4-Nitrophenyloxy)-ethyl)-cyclopropylamin: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: N-(2-(4-Methylphenyloxy)-ethyl)-cyclopropylamin is unique due to the presence of the 4-methylphenoxyethyl moiety, which imparts specific chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-10-2-6-12(7-3-10)14-9-8-13-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3 |
InChI Key |
JRROPZMURBZYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)






![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
